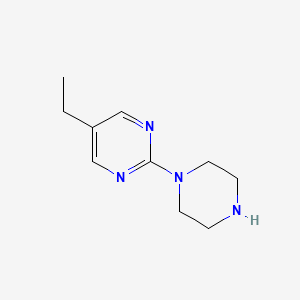
5-Ethyl-2-(piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring often imparts biological activity, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 5-ethylpyrimidine with piperazine. One common method involves the use of a solvent such as chloroform and a base like potassium carbonate. The reaction is carried out at room temperature, allowing the piperazine to react with the pyrimidine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperazine ring or the pyrimidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
5-Ethyl-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is used in studies involving cell signaling and receptor binding due to its potential biological activity.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: This compound is structurally similar but lacks the ethyl group on the pyrimidine ring.
6-Ethyl-2-(1-piperazinyl)-4(3H)-pyrimidinone: This compound has a similar structure but contains a carbonyl group on the pyrimidine ring.
4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine: This compound has a chlorine atom and a piperidine ring instead of a piperazine ring.
Uniqueness
5-Ethyl-2-(piperazin-1-yl)pyrimidine is unique due to the presence of both the ethyl group and the piperazine ring, which can impart distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-ethyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C10H16N4/c1-2-9-7-12-10(13-8-9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 |
InChI Key |
JNKIAPCJQSFACR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


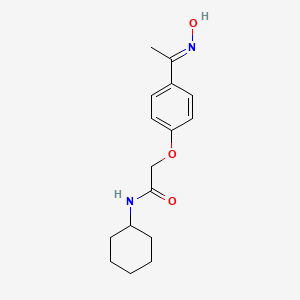
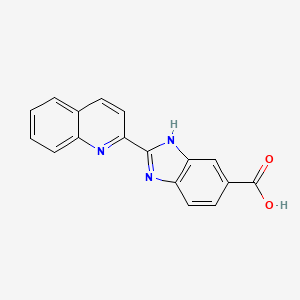
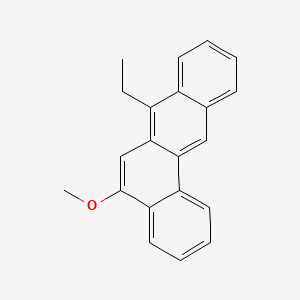
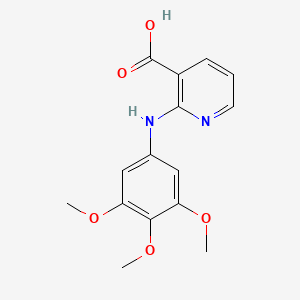
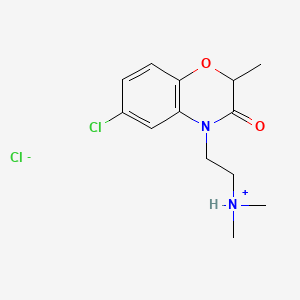

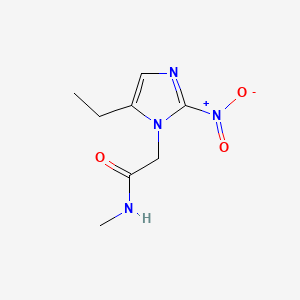
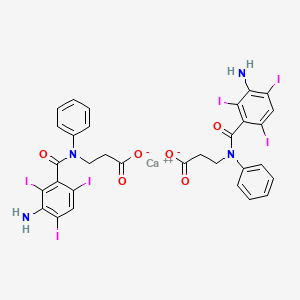

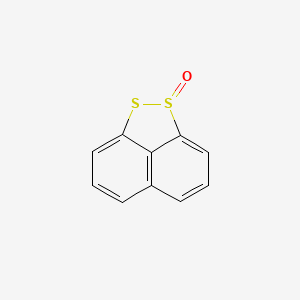

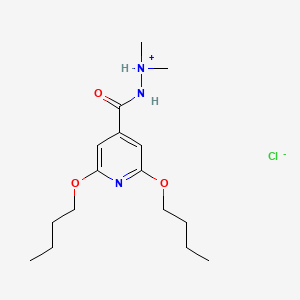
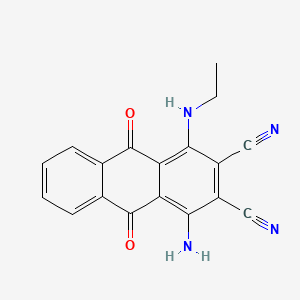
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
